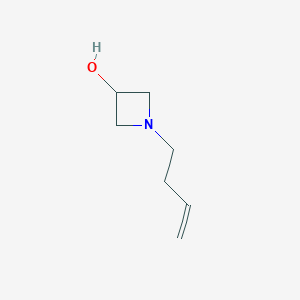
5-Fluoro-3-methoxy-2-nitrobenzoic acid
Vue d'ensemble
Description
5-Fluoro-3-methoxy-2-nitrobenzoic acid is an organic compound with the molecular formula C8H6FNO5 It is a derivative of benzoic acid, where the benzene ring is substituted with a fluorine atom, a methoxy group, and a nitro group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-3-methoxy-2-nitrobenzoic acid typically involves the nitration of 5-Fluoro-3-methoxybenzoic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature control to avoid side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise temperature and concentration controls. The use of continuous flow reactors can enhance the efficiency and safety of the process. The product is then purified through crystallization or recrystallization techniques to obtain the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-Fluoro-3-methoxy-2-nitrobenzoic acid can undergo various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can occur with strong nucleophiles like sodium methoxide.
Esterification: The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form esters.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Esterification: Methanol, sulfuric acid.
Major Products Formed
Reduction: 5-Fluoro-3-methoxy-2-aminobenzoic acid.
Substitution: 5-Methoxy-3-methoxy-2-nitrobenzoic acid.
Esterification: Methyl 5-fluoro-3-methoxy-2-nitrobenzoate.
Applications De Recherche Scientifique
5-Fluoro-3-methoxy-2-nitrobenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-Fluoro-3-methoxy-2-nitrobenzoic acid depends on its specific application. In biochemical assays, it may act as an inhibitor of certain enzymes by binding to the active site and preventing substrate access. The nitro group can participate in redox reactions, while the methoxy and fluorine substituents can influence the compound’s electronic properties and reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Fluoro-2-methoxy-3-nitrobenzoic acid
- 5-Fluoro-3-methyl-2-nitrobenzoic acid
- 5-Fluoro-3-methoxy-4-nitrobenzoic acid
Uniqueness
5-Fluoro-3-methoxy-2-nitrobenzoic acid is unique due to the specific arrangement of its substituents, which can significantly influence its chemical reactivity and biological activity. The presence of both electron-withdrawing (fluorine and nitro) and electron-donating (methoxy) groups creates a unique electronic environment that can be exploited in various chemical and biological applications.
Propriétés
IUPAC Name |
5-fluoro-3-methoxy-2-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO5/c1-15-6-3-4(9)2-5(8(11)12)7(6)10(13)14/h2-3H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKBWWRZRHVTZAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1[N+](=O)[O-])C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70735938 | |
| Record name | 5-Fluoro-3-methoxy-2-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70735938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1007113-04-3 | |
| Record name | 5-Fluoro-3-methoxy-2-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70735938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[(Benzyloxy)carbonyl]amino}hex-5-enoic acid](/img/structure/B1469279.png)

![1-[(5-Bromothiophen-2-yl)methyl]azetidine-3-carboxylic acid](/img/structure/B1469283.png)


![{[1-(but-2-yn-1-yl)-1H-pyrazol-4-yl]methyl}(methyl)amine](/img/structure/B1469287.png)
![4-Chloro-6-[3-(methoxymethyl)pyrrolidin-1-yl]-2-methylpyrimidine](/img/structure/B1469288.png)

![1-[(Cyclopentylcarbamoyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1469292.png)
![1-[2-(Thiophen-2-yl)acetyl]azetidine-3-carboxylic acid](/img/structure/B1469293.png)
![1-[(4-Ethoxyphenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1469297.png)

![1-[2-Chloro-4-(2,2,2-trifluoroethoxy)-phenyl]-ethylamine](/img/structure/B1469300.png)
